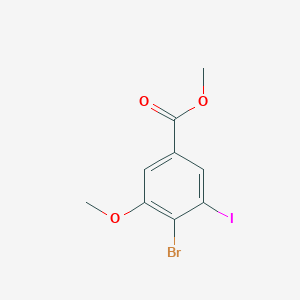

Methyl 4-bromo-3-iodo-5-methoxybenzoate

Description

Methyl 4-bromo-3-iodo-5-methoxybenzoate is a halogenated aromatic ester featuring bromine and iodine substituents at the 4- and 3-positions, respectively, and a methoxy group at the 5-position. This compound is synthesized via nucleophilic substitution reactions, as evidenced by its preparation from a mixture of intermediates 4 and 5 using acetone and potassium carbonate (K₂CO₃) as a base . Key spectroscopic data includes:

Propriétés

Formule moléculaire |

C9H8BrIO3 |

|---|---|

Poids moléculaire |

370.97 g/mol |

Nom IUPAC |

methyl 4-bromo-3-iodo-5-methoxybenzoate |

InChI |

InChI=1S/C9H8BrIO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,1-2H3 |

Clé InChI |

HWXDVKUIBQWQII-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=CC(=C1)C(=O)OC)I)Br |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of Methoxybenzoate Precursors

Bromination is typically performed on methyl 3-methoxybenzoate or methyl 4-methyl-3-methoxybenzoate derivatives. Two main approaches are reported:

Electrophilic Aromatic Substitution (EAS) Bromination:

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) can be used to enhance reactivity.

- Solvents: Chlorobenzene or ethyl acetate are preferred over toxic solvents like carbon tetrachloride.

- Conditions: Photochemical activation with UV light at low temperatures (0–5 °C) improves selectivity and yield.

For example, methyl 4-methyl-3-methoxybenzoate reacts with NBS in ethyl acetate under UV irradiation to yield methyl 4-bromomethyl-3-methoxybenzoate with yields up to 95% (see Table 1).

-

- When starting from methyl 4-methyl-3-methoxybenzoate, side-chain bromination at the methyl group is achieved using NBS under photochemical conditions.

- This method avoids the use of carbon tetrachloride, a toxic solvent, by employing safer alternatives like chlorobenzene or ethyl acetate.

| Table 1: Bromination of Methyl 4-methyl-3-methoxybenzoate with NBS | |||

|---|---|---|---|

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl acetate | 0–5 | 4 | 95 |

| Chlorobenzene | 0–5 | 4 | 90 |

Iodination of Brominated Intermediates

Iodination is performed on the brominated methoxybenzoate intermediate to introduce iodine at the 3-position:

- Reagents: Iodine (I2) combined with oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

- Mechanism: The oxidizing agent activates iodine to electrophilic species that substitute the aromatic hydrogen selectively.

- Conditions: Mild temperatures and controlled stoichiometry prevent over-iodination or side reactions.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

This step yields methyl 4-bromo-3-iodo-5-methoxybenzoate with high regioselectivity.

Esterification (If Required)

If starting from the corresponding acid, esterification to the methyl ester is performed:

- Reagents: Methanol with acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

- Conditions: Reflux under anhydrous conditions to drive ester formation.

- Purification: Removal of excess methanol and acid, followed by recrystallization.

However, many syntheses start directly from methyl esters, bypassing this step.

Reaction Analysis and Mechanistic Insights

Substitution Reactions

- The bromination and iodination proceed via electrophilic aromatic substitution, favored by the activating methoxy group at the 5-position.

- The methoxy group directs halogenation ortho and para to itself, enabling selective substitution at the 3- and 4-positions.

- The order of halogenation is critical: bromination first, followed by iodination, to avoid competing side reactions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide, UV light | Ethyl acetate | 0–5 °C | 90–95 | Photochemical side-chain bromination |

| Iodination | Iodine + H2O2 or NaOCl | DMF or DMSO | Room temp | High | Electrophilic aromatic substitution |

| Esterification | Methanol + H2SO4 or HCl (if needed) | Methanol | Reflux | High | Converts acid to methyl ester |

Research Findings and Industrial Relevance

- The photochemical bromination method using NBS in ethyl acetate or chlorobenzene provides high yields and avoids toxic solvents, making it industrially attractive.

- The selective halogenation strategy allows for the synthesis of complex halogenated benzoates used as intermediates in pharmaceuticals, such as peptidoleukotriene antagonists and anti-inflammatory agents.

- The presence of both bromine and iodine atoms enables further functionalization via nucleophilic substitution or cross-coupling reactions, expanding synthetic utility.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions: Methyl 4-bromo-3-iodo-5-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines .

-

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

The specific mechanism of action for Methyl 4-bromo-3-iodo-5-methoxybenzoate depends on its applicationFor example, in drug development, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Positions and Functional Group Comparisons

Key Observations:

- Halogen Positioning : The target compound’s 3-iodo and 4-bromo substituents create steric and electronic effects distinct from analogs with halogens at positions 5 (e.g., benzyloxy-substituted derivatives in ).

- Functional Complexity : Compound 5l incorporates a triazine ring and formyl group, enabling diverse reactivity (e.g., nucleophilic additions) absent in the target compound.

Spectroscopic and Physical Property Analysis

Table 3: Spectral Data Comparison

- Aromatic Signals : The target compound’s simplified aromatic splitting (doublets at δ 7.84/7.47) contrasts with more complex patterns in poly-substituted analogs (e.g., methyl shikimate in ).

- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar benzyloxy-protected analogs .

Activité Biologique

Methyl 4-bromo-3-iodo-5-methoxybenzoate is a halogenated benzoate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C₉H₈BrIO₃

- Molecular Weight: 370.97 g/mol

- IUPAC Name: this compound

- Canonical SMILES: COC1=C(C(=CC(=C1)C(=O)OC)I)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and iodine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can modify enzyme activity or receptor binding.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of halogenated benzoates, including this compound. The compound has shown promising activity against various bacterial strains. For instance, its efficacy against Gram-negative bacteria has been evaluated in multiple assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli (E. coli) | 4 |

| Klebsiella pneumoniae | 8 | |

| Pseudomonas aeruginosa | 32 |

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have focused on its potential to inhibit DNA gyrase and topoisomerase IV, both critical enzymes in bacterial DNA replication.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | E. coli DNA gyrase | 2.91 |

| E. coli Topoisomerase IV | 4.80 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents targeting these enzymes.

Case Studies

-

Study on Antibacterial Properties :

A study conducted by researchers at King's College London evaluated the antibacterial effects of various halogenated compounds, including this compound. The study found that while the compound showed moderate activity against E. coli and K. pneumoniae, it was less effective than standard fluoroquinolone antibiotics like ciprofloxacin . -

Mechanistic Insights into Enzyme Interaction :

In a separate investigation into enzyme inhibition, researchers demonstrated that the compound could effectively inhibit E. coli DNA gyrase with an IC50 value indicating significant potency . This study highlighted the potential for further development of this compound into a therapeutic agent targeting bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-iodo-5-methoxybenzoate, considering the reactivity of halogen substituents?

- Methodological Answer : The synthesis should prioritize sequential halogenation to avoid undesired cross-coupling. Bromine and iodine substituents exhibit distinct reactivities: bromine is more reactive in nucleophilic aromatic substitution (SNAr), while iodine can participate in Ullmann or Suzuki couplings. A stepwise approach (e.g., iodination after bromination) is recommended to prevent competitive side reactions. For example, highlights the use of regioselective halogenation in analogous benzoate derivatives, where reaction temperatures (0–5°C for iodination vs. 25°C for bromination) and catalysts (e.g., CuI for iodine incorporation) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between positional isomers of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine substituent induces significant deshielding in adjacent protons (upfield shifts ~0.5–1.0 ppm) compared to bromine. Coupling patterns in the aromatic region can resolve meta vs. para substitution of methoxy groups ( ).

- IR : Methoxy C–O stretches (~1250 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) confirm functional groups.

- High-resolution MS : Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and I (single dominant isotope, ¹²⁷I) help validate the molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is ideal for unambiguous structural determination. For example, demonstrates how SCXRD resolved torsional angles and hydrogen bonding in a brominated pyrazole derivative. Key steps:

- Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH).

- Refinement with SHELXL to model anisotropic displacement parameters for heavy atoms (Br, I).

- Validation using ORTEP-3 ( ) to visualize thermal ellipsoids and assess disorder .

Q. What strategies mitigate competing elimination or coupling reactions during functionalization of the iodo substituent?

- Methodological Answer :

- Protecting Groups : Temporarily protect the methoxy or ester groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent nucleophilic attack.

- Catalytic Systems : Use Pd(0)/Cu(I) co-catalysts for selective cross-coupling (e.g., Sonogashira reactions) while minimizing proto-deiodination. references methyl 5-bromo-4-methoxy-2-methylbenzoate, where PdCl₂(PPh₃)₂ improved coupling efficiency .

- Low-Temperature Quenching : Arrest reactive intermediates (e.g., Grignard reagents) at −78°C to avoid elimination .

Q. How can contradictory data from HPLC purity assays and elemental analysis be reconciled?

- Methodological Answer :

- HPLC-DAD/MS : Detect co-eluting impurities with UV-inactive byproducts (e.g., inorganic salts).

- Combined Techniques : Use thermogravimetric analysis (TGA) to identify hygroscopicity or solvent retention, which may skew elemental analysis results. emphasizes rigorous drying protocols for halogenated compounds to mitigate moisture interference .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.